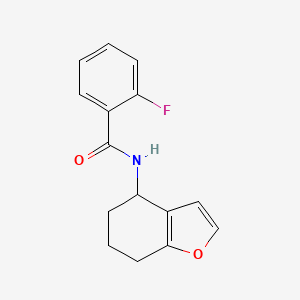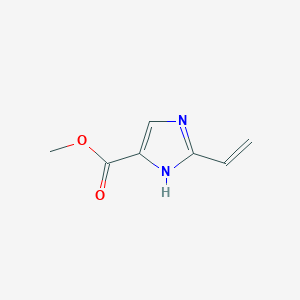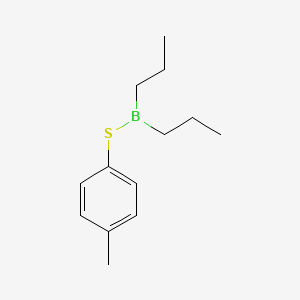
Thioborinic acid, dipropyl-, 4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, dipropylthio-4-methylphenyl ester is a chemical compound with the molecular formula C13H21BO2S. It is a derivative of borinic acid, characterized by the presence of a boron atom bonded to two organic groups and one hydroxyl group. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Borinic acid derivatives, including dipropylthio-4-methylphenyl ester, can be synthesized through several methods. One common approach involves the reaction of boronic acids with alcohols or thiols under acidic conditions. For instance, the esterification of boronic acid with dipropylthiol in the presence of an acid catalyst can yield the desired borinic acid ester .
Industrial Production Methods
Industrial production of borinic acid derivatives often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, dipropylthio-4-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert borinic acid esters back to boronic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various substituted borinic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Borinic acid, dipropylthio-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of borinic acid, dipropylthio-4-methylphenyl ester involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways and exhibiting antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Boronic acids: Compounds with the general formula RB(OH)2, where R is an organic group.
Boronates: Esters of boronic acids, typically formed by the reaction of boronic acids with alcohols.
Borinic acids: Compounds with the general formula R2BOH, where R is an organic group.
Uniqueness
Borinic acid, dipropylthio-4-methylphenyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other borinic acids and boronates.
Propiedades
Número CAS |
64503-46-4 |
|---|---|
Fórmula molecular |
C13H21BS |
Peso molecular |
220.2 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-10-14(11-5-2)15-13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
UKFHDFKOZRKLRW-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)SC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


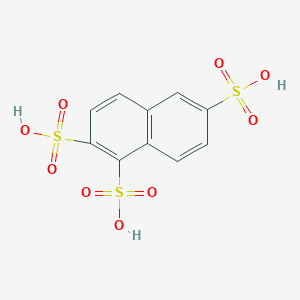
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

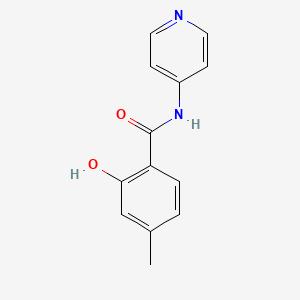

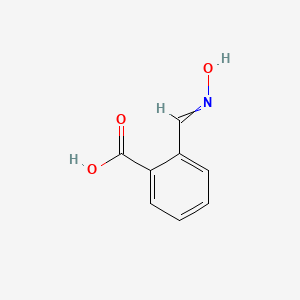
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
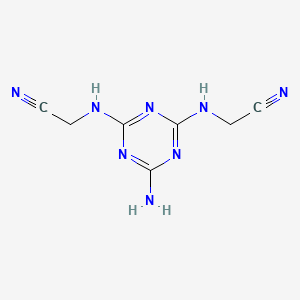
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
